![molecular formula C36H44BrOP B12536562 Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide CAS No. 812652-88-3](/img/structure/B12536562.png)
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is a quaternary phosphonium salt with a complex structure. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phosphonium center bonded to three phenyl groups and an 11-(phenylmethoxy)undecyl chain, with bromide as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and related phosphine oxides.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide involves its ability to interact with various molecular targets. The phosphonium center can form strong ionic interactions with negatively charged species, while the phenyl groups provide hydrophobic interactions. These properties make it effective in catalysis and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Tetraphenylphosphonium bromide: Another quaternary phosphonium salt with similar applications.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is unique due to its long alkyl chain with a phenylmethoxy group, which imparts distinct physical and chemical properties. This structure enhances its solubility in organic solvents and its ability to interact with various substrates, making it a versatile reagent in organic synthesis and catalysis.
Properties
CAS No. |
812652-88-3 |
|---|---|
Molecular Formula |
C36H44BrOP |
Molecular Weight |
603.6 g/mol |
IUPAC Name |
triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide |
InChI |
InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1 |
InChI Key |
KPYHTMOORAIUFB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiophene, 2,5-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B12536506.png)
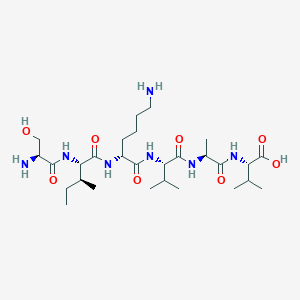

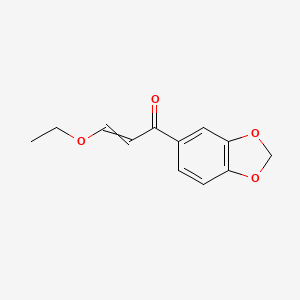

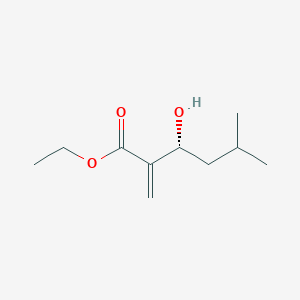
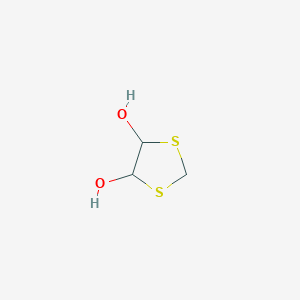
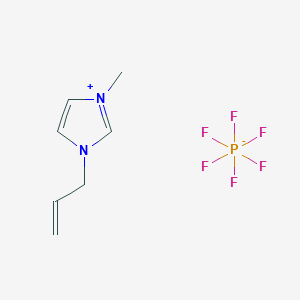
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
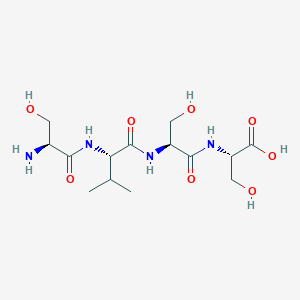
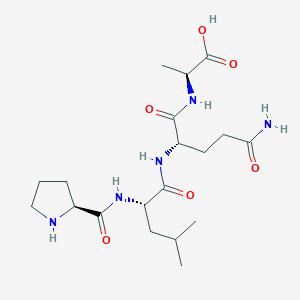
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
![2-[2-(Naphthalen-2-yl)-1H-indol-1-yl]ethan-1-ol](/img/structure/B12536559.png)
